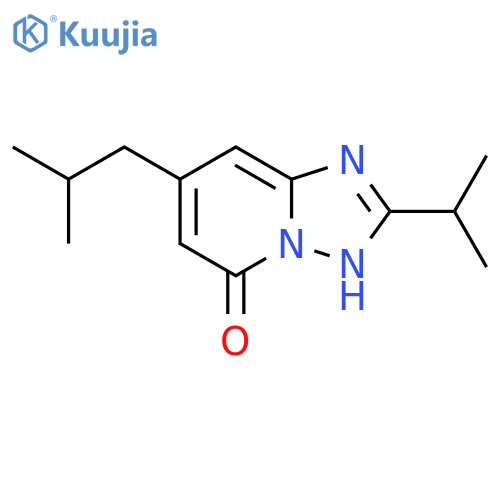

Cas no 2138033-21-1 (7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol)

7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1078139

- 7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol

- 2138033-21-1

- 7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol

-

- インチ: 1S/C13H19N3O/c1-8(2)5-10-6-11-14-13(9(3)4)15-16(11)12(17)7-10/h6-9H,5H2,1-4H3,(H,14,15)

- InChIKey: RXVIAFJKBYNUJQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C(C=C2N=C(C(C)C)NN21)CC(C)C

計算された属性

- せいみつぶんしりょう: 233.152812238g/mol

- どういたいしつりょう: 233.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2

7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1078139-0.25g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 95% | 0.25g |

$683.0 | 2023-10-28 | |

| Enamine | EN300-1078139-10.0g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 10g |

$3191.0 | 2023-06-10 | ||

| Enamine | EN300-1078139-1.0g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 1g |

$743.0 | 2023-06-10 | ||

| Enamine | EN300-1078139-5.0g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 5g |

$2152.0 | 2023-06-10 | ||

| Enamine | EN300-1078139-1g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 95% | 1g |

$743.0 | 2023-10-28 | |

| Enamine | EN300-1078139-0.5g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 95% | 0.5g |

$713.0 | 2023-10-28 | |

| Enamine | EN300-1078139-2.5g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 95% | 2.5g |

$1454.0 | 2023-10-28 | |

| Enamine | EN300-1078139-0.1g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 95% | 0.1g |

$653.0 | 2023-10-28 | |

| Enamine | EN300-1078139-10g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 95% | 10g |

$3191.0 | 2023-10-28 | |

| Enamine | EN300-1078139-0.05g |

7-(2-methylpropyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol |

2138033-21-1 | 95% | 0.05g |

$624.0 | 2023-10-28 |

7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol 関連文献

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-olに関する追加情報

Professional Introduction to Compound with CAS No. 2138033-21-1 and Product Name: 7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol

The compound with the CAS number 2138033-21-1 and the product name 7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The molecular framework of this compound integrates multiple nitrogen-containing heterocycles, which are well-known for their role in drug design and development. Specifically, the presence of a triazole ring and an apyridine moiety provides a rich scaffold for interactions with biological targets, making it a promising candidate for further exploration.

In recent years, there has been a growing interest in designing molecules that combine the properties of multiple heterocyclic systems to enhance pharmacological activity. The compound in question exemplifies this trend by merging a triazole unit with an apyridine core. The triazole ring is known for its stability and ability to participate in hydrogen bonding, while the apyridine moiety offers additional binding sites and functional groups that can be modified to improve bioavailability and target specificity. This combination has been observed to enhance the binding affinity and selectivity of small molecule inhibitors against various therapeutic targets.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The structural motif allows for diverse modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. For instance, the 7-(2-methylpropyl)-2-(propan-2-yl) substituents provide lipophilic characteristics that can improve membrane permeability, a critical factor for oral bioavailability. Additionally, the 1,2,4triazolo1,5-apyridin-5-ol core can be further functionalized to target specific enzymes or receptors involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.

Recent studies have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The triazole scaffold has been extensively studied for its antimicrobial and anti-inflammatory properties, while the apyridine moiety is frequently employed in kinase inhibitors due to its ability to form stable complexes with protein targets. The integration of these two systems into a single molecule suggests that 7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol could exhibit synergistic effects that enhance therapeutic efficacy. This concept aligns with current trends in medicinal chemistry where multi-target directed ligands are being designed to address complex diseases more effectively.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the triazole ring typically involves cycloaddition reactions such as the Huisgen azidealkyne cycloaddition (Huisgen reaction), while the introduction of the apyridine moiety often requires palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings. These advanced synthetic techniques ensure high yields and purity, which are essential for subsequent pharmacological testing.

Once synthesized, compounds like this undergo rigorous testing to evaluate their biological activity. Initial assays often focus on assessing interactions with enzymes or receptors relevant to specific diseases. For example, if targeting kinases involved in cancer pathways, researchers would screen for inhibitory activity against known kinase targets using enzymatic assays or surface plasmon resonance (SPR) techniques. Similarly, if exploring anti-inflammatory applications, assays measuring cytokine production or cell-based inflammation models would be employed.

The potential therapeutic applications of 7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol are vast due to its versatile structure. In oncology research, such compounds have shown promise as inhibitors of tyrosine kinases that play a role in tumor growth and progression. Additionally, their ability to modulate inflammatory pathways makes them candidates for treating autoimmune diseases such as rheumatoid arthritis or inflammatory bowel disease. Neurodegenerative disorders like Alzheimer's disease have also been targeted by similar heterocyclic molecules due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

The development process from initial discovery to clinical application involves several stages of optimization and validation. Computational modeling techniques such as molecular docking are increasingly used early in the process to predict how the compound might interact with biological targets based on its structure. These virtual screening methods help prioritize candidates for experimental testing while reducing costs associated with synthesizing large libraries of compounds.

As research progresses toward more personalized medicine approaches,7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol could serve as a foundation for developing customized therapies tailored to individual patient profiles through pharmacogenomic analysis. By understanding how genetic variations influence drug response,this compound may contribute significantly not only through direct therapeutic action but also by providing insights into disease mechanisms at molecular levels.

The future directions for studying this compound include exploring its mechanism(s) of action through biochemical assays coupled with structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). Such studies would provide high-resolution images of how it binds with target proteins or enzymes at atomic resolution—information critical both academically advancing our fundamental understanding but practically guiding further medicinal chemistry efforts toward improving potency selectivity reducing off-target effects thereby enhancing overall therapeutic value

2138033-21-1 (7-(2-methylpropyl)-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol) 関連製品

- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)

- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)

- 1699535-30-2(1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol)

- 1207016-97-4(1-(diphenylmethyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylurea)

- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)

- 1420793-62-9(6-Fluoro-5-iodo-2,8-dimethylquinoline)

- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)

- 1805634-90-5(Ethyl 2-cyano-6-difluoromethoxy-4-nitrophenylacetate)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)